molecular formula C21H19FN6O3S B2691101 N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-81-2

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2691101
CAS No.: 863457-81-2
M. Wt: 454.48
InChI Key: YVBPDVDOKUURLM-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and a thioacetamide moiety linked to a 2,4-dimethoxyphenyl group at position 5. This structure integrates pharmacophoric elements such as the triazole ring (imparting metabolic stability) and fluorinated aromatic groups (enhancing lipophilicity and target binding) .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O3S/c1-30-15-7-8-16(17(9-15)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPDVDOKUURLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863457-83-4) is a synthetic compound belonging to the class of triazolopyrimidines. This compound exhibits diverse biological activities that are of interest in medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19FN6O3SC_{21}H_{19}FN_{6}O_{3}S, with a molecular weight of 454.5 g/mol. The compound features a complex structure that includes a triazolopyrimidine core and various functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are commonly used for this step.
  • Attachment of the Dimethoxyphenyl Group : Coupling reactions such as Suzuki or Heck reactions are employed.
  • Thioacetamide Linkage Formation : This step finalizes the synthesis by linking the thioacetamide moiety to the core structure.

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The structural characteristics allow binding to these targets, modulating their activity and influencing downstream signaling pathways. Further experimental studies are required to elucidate the precise molecular interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds in the triazolopyrimidine class. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated that these compounds could effectively reduce cell viability at concentrations as low as 1 μM .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation-related cytokines like IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7), indicating a potential dual-action mechanism against both cancer and inflammation .

Case Studies and Research Findings

Several research findings highlight the biological activities associated with compounds structurally related to this compound:

StudyFindings
Mortimer et al., 2006Reported potent anti-tumor properties in human cancer cell lines using structurally similar compounds .
Noolvi et al., 2012Demonstrated promising anticancer activity against non-small cell lung cancer cell lines .
Recent Synthesis StudiesIdentified new derivatives with enhanced bioactivity against various cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolo-pyrimidine derivatives, which exhibit diverse biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Features Potential Applications Reference
N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine - 4-Fluorobenzyl at N3
- Thioacetamide linked to 2,4-dimethoxyphenyl at C7
High lipophilicity due to fluorobenzyl and dimethoxyphenyl groups; thioether linkage may enhance stability Kinase inhibition, antimicrobial agents (inferred from analogs)
N-(4-Fluorobenzyl)-2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolo[4,5-d]pyrimidine - 4-Methylphenyl at N3
- Thioacetamide linked to 4-fluorobenzyl at C7
Methylphenyl substituent increases steric bulk; fluorobenzyl enhances bioavailability Anticancer (pLDH assay in related compounds)
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidine - 4-Fluorophenylamino at C5
- Oxo group at C3
Oxo group introduces hydrogen-bonding potential; dimethylphenyl improves solubility Enzyme inhibition (e.g., COX-2)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine - 2,6-Difluorophenyl
- Sulfonamide group
Sulfonamide enhances herbicidal activity; fluorophenyl optimizes soil mobility Herbicide

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 4-fluorobenzyl group in the target compound and its analog () is associated with enhanced target binding in kinase inhibitors, likely due to fluorine’s electronegativity and hydrophobic interactions .
  • Methoxy groups (as in the 2,4-dimethoxyphenyl substituent) may improve metabolic stability compared to methyl or dimethylphenyl groups, as seen in .

Impact of Core Modifications: The triazolo[4,5-d]pyrimidine core (target compound) vs. Thioether linkages (target compound) vs. sulfonamides () affect solubility and degradation rates. Sulfonamides like flumetsulam are more polar, favoring herbicidal use, while thioethers may prioritize membrane permeability in drug design .

Synthetic Routes :

  • Microwave-assisted synthesis () is commonly employed for triazolo-pyrimidines, improving yield and reducing reaction times compared to conventional methods .
  • The target compound’s thioacetamide moiety could be synthesized via nucleophilic substitution, similar to methods in for acetamide derivatives .

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Triazolopyrimidine core formation : Cyclization of precursors under controlled temperatures (e.g., 60–80°C) in solvents like DMF or DCM .
  • Thioacetamide linkage : Coupling via nucleophilic substitution using reagents like NaH or Et₃N to introduce the thioether group .
  • Purification : Column chromatography (silica gel) or preparative HPLC to achieve >95% purity . Key factors include solvent choice (polar aprotic solvents enhance reactivity), reaction time optimization, and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for fluorobenzyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 527.12) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : Enzymatic assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR2 .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Substituent Variation : Replace the 4-fluorobenzyl group with other halogens (e.g., Cl, Br) or alkyl chains to assess potency changes .
  • Bioisosteric Replacement : Substitute the triazolopyrimidine core with pyrazolopyrimidine to evaluate binding affinity shifts .
  • Enzymatic Profiling : Test derivatives against a kinase panel to identify selectivity trends (e.g., using KinomeScan®) .

Q. What strategies resolve contradictions in reported biological activities of similar triazolopyrimidines?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for MIC assays) .
  • Orthogonal Validation : Confirm kinase inhibition via both enzymatic assays and cellular phosphorylation (Western blot) .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .

Q. How can molecular docking predict this compound’s biological target?

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking into kinase ATP-binding pockets (e.g., PDB ID: 1M17) .
  • Binding Pose Validation : Compare with co-crystallized inhibitors (e.g., staurosporine) and perform mutagenesis (e.g., Ala-scanning) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities and identify critical residues .

Q. What methods optimize pharmacokinetic properties like solubility and metabolic stability?

  • LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -OMe) on the dimethoxyphenyl ring to reduce logP .
  • Prodrug Design : Acetylate the acetamide group to enhance oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to quantify half-life and CYP450 interactions .

Data Contradiction Analysis

Q. Why do similar compounds show variable antimicrobial potency across studies?

  • Bacterial Strain Variability : Differences in efflux pump expression (e.g., P. aeruginosa vs. E. coli) .
  • Compound Aggregation : Use dynamic light scattering (DLS) to detect nano-aggregates at high concentrations (>10 µM) .
  • Media Composition : Cation-adjusted Mueller-Hinton broth vs. RPMI-1640 affects ion chelation and activity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepConditionsYield Optimization TipsReferences
Core FormationDMF, 80°C, 12 h, N₂ atmosphereUse fresh NaH to prevent moisture
Thioether CouplingEt₃N, DCM, RT, 4 hPre-activate thiol with TCEP
Final PurificationSilica gel (EtOAc/Hexanes 3:7)Gradient elution for polar impurities

Q. Table 2. Common Biological Assays and Parameters

Assay TypeProtocol HighlightsCritical ParametersReferences
MIC DeterminationBroth microdilution (CLSI M07)Inoculum size: 5 × 10⁵ CFU/mL
Kinase InhibitionADP-Glo™, 10 µM ATP, 1 h incubationATP concentration variation
Cytotoxicity (MTT)48 h exposure, λ = 570 nmSerum-free media for adherence

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